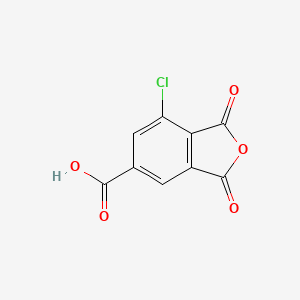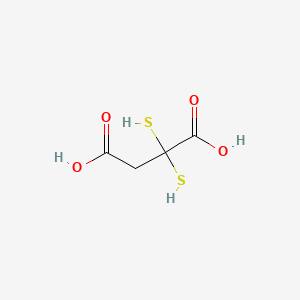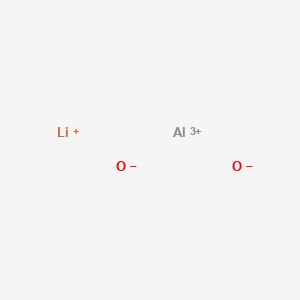
Aluminum;lithium;oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum lithium oxygen (Aluminum;lithium;oxygen(2-)) is a compound that combines aluminum, lithium, and oxygen. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, energy storage, and aerospace engineering. The combination of aluminum and lithium results in a material that is lightweight, strong, and exhibits excellent electrochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminum lithium oxygen compounds typically involves the reaction of lithium hydride with aluminum chloride in an inert atmosphere. This reaction produces lithium aluminum hydride, which can then be further processed to obtain the desired compound. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods: In industrial settings, aluminum lithium oxygen compounds are often produced through vacuum fractional condensation. This method involves the separation of aluminum and lithium from their alloys under vacuum conditions, followed by condensation to form the desired compound. This process is efficient and allows for the recovery of high-purity lithium and aluminum .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum lithium oxygen compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lithium, which acts as a strong reducing agent.
Common Reagents and Conditions: Common reagents used in reactions involving aluminum lithium oxygen compounds include hydrogen gas, chlorine, and various organic solvents. Reactions are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions and ensure the stability of the compound .
Major Products Formed: The major products formed from reactions involving aluminum lithium oxygen compounds depend on the specific reaction conditions and reagents used. For example, the reduction of organic compounds using lithium aluminum hydride typically results in the formation of alcohols, amines, and other reduced products .
Aplicaciones Científicas De Investigación
Aluminum lithium oxygen compounds have a wide range of scientific research applications. In the field of energy storage, these compounds are used in the development of advanced lithium-oxygen batteries, which offer high energy density and improved performance compared to traditional lithium-ion batteries . In materials science, aluminum lithium oxygen compounds are used to create lightweight, high-strength alloys for aerospace applications . Additionally, these compounds are being explored for their potential use in medical applications, such as drug delivery systems and biomedical implants .
Mecanismo De Acción
The mechanism by which aluminum lithium oxygen compounds exert their effects is primarily related to their electrochemical properties. In lithium-oxygen batteries, the compound acts as a catalyst for the oxygen reduction reaction, facilitating the formation and decomposition of lithium peroxide during the charge and discharge cycles . The presence of aluminum enhances the stability and conductivity of the compound, improving the overall performance of the battery.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aluminum lithium oxygen include lithium cobalt oxide, lithium iron phosphate, and lithium manganese oxide. These compounds are also used in energy storage applications and exhibit similar electrochemical properties.
Uniqueness: What sets aluminum lithium oxygen compounds apart is their combination of lightweight and high-strength properties, making them ideal for applications where weight and durability are critical factors. Additionally, the presence of aluminum enhances the stability and conductivity of the compound, providing advantages over other lithium-based compounds in certain applications .
Conclusion
Aluminum lithium oxygen compounds represent a unique and versatile class of materials with significant potential in various scientific and industrial applications. Their unique combination of properties makes them ideal for use in advanced energy storage systems, high-strength alloys, and medical applications. As research continues, the full potential of these compounds is likely to be realized, leading to new and innovative applications in the future.
Propiedades
IUPAC Name |
aluminum;lithium;oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.2O/q+3;+1;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQJEHVTIBRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
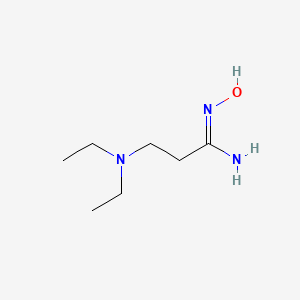
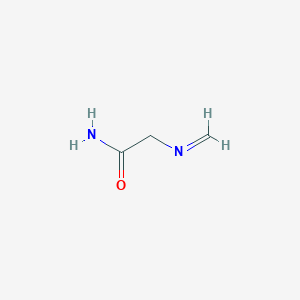
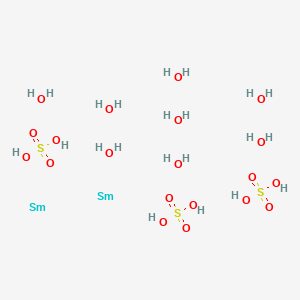
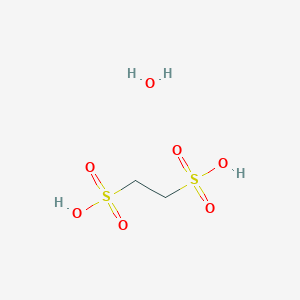
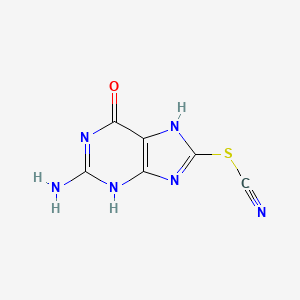
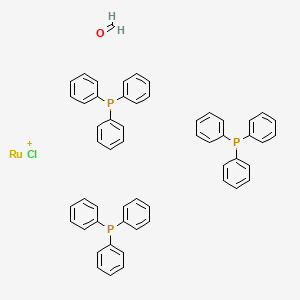
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)
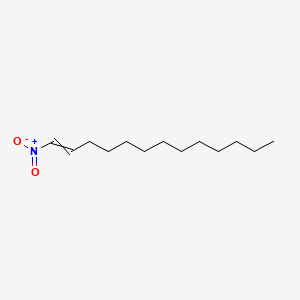
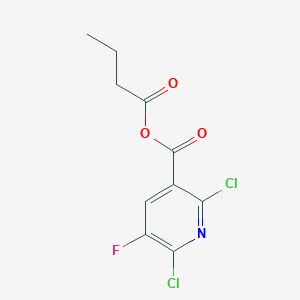
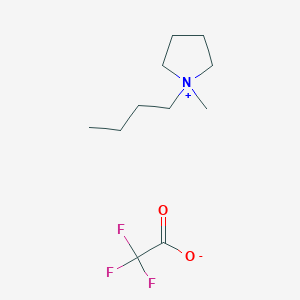
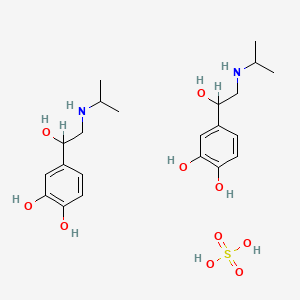
![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
